Eutylone

Catalog No.
S871211
CAS No.
802855-66-9
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eutylone

CAS Number

802855-66-9

Product Name

Eutylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3

InChI Key

YERSNXHEOIYEGX-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Eutylone, scientifically known as β-Keto-ethylbenzodioxolylbutanamine, is a synthetic cathinone that belongs to a class of compounds analogous to the naturally occurring khat plant alkaloids. Its molecular formula is C13H17NO3, and it has gained attention primarily as a designer drug in the late 2010s, often marketed under various names, including "bath salts" . Eutylone's structure closely resembles that of 3,4-methylenedioxymethamphetamine (commonly known as MDMA) and methylenedioxypyrovalerone, which allows it to interact with neurotransmitter systems in a manner similar to these substances .

. The initial step involves the bromination of a precursor compound, followed by a reaction with N-ethylamine to form eutylone. This process can also yield its hydrochloride salt, which is soluble in various solvents such as water and methanol . The synthesis pathway typically includes:

  • Bromination: The precursor compound undergoes bromination using bromine in dichloromethane.
  • Formation of Eutylone: The brominated intermediate reacts with N-ethylamine in the presence of a base such as triethylamine.
  • Salt Formation: Eutylone can be converted into its hydrochloride salt for stability and solubility enhancement .

Eutylone exhibits significant biological activity primarily through its interaction with monoamine transporters in the brain. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased concentrations of these monoamines in synaptic clefts . This mechanism is similar to that of other stimulants like cocaine and MDMA, contributing to its psychoactive effects, which include increased energy, euphoria, and enhanced sociability .

In animal studies, eutylone has demonstrated dose-dependent locomotor stimulation, indicating its potential for abuse and psychostimulant side effects in humans .

The synthesis of eutylone involves several steps that can be performed under controlled laboratory conditions. The following outlines the common methods used:

  • Starting Material Preparation: Begin with 1-(2H-1,3-benzodioxol-5-yl)butan-1-one.
  • Bromination: React the starting material with bromine in dichloromethane at room temperature to obtain a brominated intermediate.
  • Amine Reaction: Treat the brominated compound with N-ethylamine and a base (e.g., triethylamine) under reflux conditions.
  • Purification: Isolate and purify the resulting eutylone via crystallization or chromatography techniques.

The entire process can be adjusted based on desired yields and purity levels .

Studies involving eutylone have focused on its interaction with monoamine transporters:

  • Dopamine Transporter (DAT): Eutylone shows potent inhibition of dopamine reuptake.
  • Serotonin Transporter (SERT): It exhibits partial releasing activity at SERT.
  • Norepinephrine Transporter (NET): Eutylone also inhibits norepinephrine uptake but with lower potency compared to its effects on DAT .

Comparative studies indicate that while eutylone shares similar properties with other synthetic cathinones like pentylone and dibutylone, it demonstrates unique pharmacological profiles that warrant further investigation into its safety and potential therapeutic uses.

Similar Compounds: Comparison

Eutylone has several structural analogs within the synthetic cathinone class. Here are some notable compounds for comparison:

CompoundStructural SimilarityKey Differences
MethyloneSimilar backboneMethyl group instead of ethyl; different potency
PentyloneSimilar backboneLonger carbon chain; slightly different effects
DibutyloneSimilar backboneDifferent amine substitution; less potent

Eutylone stands out due to its ethyl substitutions at both the alpha-carbon and amine positions, which influence its pharmacological activity compared to these related compounds .

XLogP3

2.3

Sequence

X

Other CAS

17764-18-0

Wikipedia

DL-eutylone

Dates

Modify: 2024-02-18
1. GB 108513, "Aryl-α-aminoketone derivatives", published 1967-09-27, assigned to Boehringer Ingelheim
2. Glatfelter GC, Walther D, Evans-Brown M, Baumann MH (April 2021).
3. "Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation". ACS Chemical Neuroscience. 12 (7): 1170–1177. doi:10.1021/acschemneuro.0c00797. PMID 33689284. "Eutylone". New Synthetic Drugs Database.
4. Bade R, White JM, Nguyen L, Tscharke BJ, Mueller JF, O'Brien JW, et al. (August 2020). "Determining changes in new psychoactive substance use in Australia by wastewater analysis". The Science of the Total Environment. 731: 139209. Bibcode:2020ScTEn.731m9209B. doi:10.1016/j.scitotenv.2020.139209. PMID 32417485. S2CID 218680033.
5. Krotulski AJ, Papsun DM, Chronister CW, Homan J, Crosby MM, Hoyer J, et al. (August 2020). "Eutylone Intoxications-An Emerging Synthetic Stimulant in Forensic Investigations". Journal of Analytical Toxicology. 45 (1): 8–20. doi:10.1093/jat/bkaa113. PMID 33325503.
6. Chen HY, Chien WC, Huang MN, Fang CC, Weng TI (January 2021). "Analytically confirmed eutylone (bk-EBDB) exposure in emergency department patients". Clinical Toxicology. 59 (9): 846–848. doi:10.1080/15563650.2020.1868491. PMID 33448882. S2CID 231611658.
7. Nakamura M, Takaso M, Takeda A, Hitosugi M (May 2022). "A fatal case of intoxication from a single use of eutylone: Clinical symptoms and quantitative analysis results". Legal Medicine. 58: 102085. doi:10.1016/j.legalmed.2022.102085. PMID 35537301.
8. "Tretton ämnen föreslås klassas som narkotika eller hälsofarlig vara" (in Swedish). Folkhälsomyndigheten. 25 September 2019.
9. Glatfelter, G.C., Walther, D., Evans-Brown, M., et al. Eutylone and Its structural isomers interact with monoamine transporters and induce locomotor stimulation. ACS Chem. Neurosci. (2021).
10. Lee, H.Z.S., Koh, H.B., Tan, S., et al. Identification of closely related new psychoactive substances (NPS) using solid deposition gas-chromatography infra-red detection (GC-IRD) spectroscopy. Forensic Sci. Int. 299, 21-33 (2019).

Explore Compound Types